molecular formula C47H68O17 B1667955 Bryostatine 1 CAS No. 83314-01-6

Bryostatine 1

Numéro de catalogue: B1667955
Numéro CAS: 83314-01-6
Poids moléculaire: 905.0 g/mol
Clé InChI: MJQUEDHRCUIRLF-MEBWOBETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bryostatin 1 is a group of macrolide lactones derived from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to modulate protein kinase C (PKC) activity. Bryostatin 1-1, the most studied member of this group, has shown promise in the treatment of various neurological disorders, cancer, and HIV/AIDS .

Applications De Recherche Scientifique

Bryostatin 1 has a wide range of scientific research applications:

    Neurological Disorders: Bryostatin 1-1 has shown great therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression.

    Cancer: Bryostatin 1 has been studied in clinical trials as an anti-cancer agent.

    HIV/AIDS: Bryostatin 1-1 is in clinical trials as a latency reversal agent for the eradication of HIV/AIDS.

    Other Applications:

Safety and Hazards

When handling Bryostatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Analyse Biochimique

Biochemical Properties

Bryostatin 1 exhibits various biological activities through its interaction with protein kinase C (PKC) . It binds to the diacylglycerol-binding region within the C-1 regulatory domain of PKC . This interaction with PKC is believed to be central to the biochemical reactions influenced by Bryostatin 1 .

Cellular Effects

Bryostatin 1 has shown to have significant effects on various types of cells and cellular processes . It inhibits proliferation, induces differentiation, and promotes apoptosis in numerous hematological and solid tumor cell lines . In neurological disorders, Bryostatin 1 has shown therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases .

Molecular Mechanism

The molecular mechanism of Bryostatin 1 involves its binding to protein kinase C (PKC), leading to the activation of PKC isozymes . This activation results in PKC auto-phosphorylation and translocation to the cell membrane . Following this, Bryostatin 1-bound PKC is downregulated by ubiquitination and degradation in proteasomes .

Temporal Effects in Laboratory Settings

In cultured neuronal cells, Bryostatin 1 has been found to induce potent PKCα, δ, and ε activation at specific concentrations . Time course experiments showed that Bryostatin 1 triggered significant PKCε and PKCδ activation by 30 min and 1 h, respectively .

Dosage Effects in Animal Models

The effects of Bryostatin 1 vary with different dosages in animal models . For instance, rabbits pretreated with 10µg/kg Bryostatin 1 every other day before a relatively simple trace conditioning task showed more conditioned responses during the first 10 trials of each trace conditioning session than rabbits pretreated with the vehicle control .

Metabolic Pathways

Its primary mechanism of action is known to involve modulation of protein kinase C (PKC) activity .

Transport and Distribution

Bryostatin 1 is widely distributed in many organs but concentrated in the lung, liver, gastrointestinal tract, and fatty tissue . The concentration in the gastrointestinal tract, along with the fecal excretion, suggests the possibility of enterohepatic circulation of this drug .

Subcellular Localization

Initial activation of PKD1 with Bryostatin 1 leads to colocalization of the cytoplasmic pool of β-catenin with PKD1, trans-Golgi network markers, and proteins involved in vesicular trafficking . Activation of PKD1 by Bryostatin 1 decreases nuclear β-catenin expression and β-catenin/TCF transcription activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of bryostatin compounds is a complex and lengthy process due to their intricate structures. For instance, the synthesis of bryostatin 3 involves 22 steps in the longest linear sequence and 31 total steps. This synthesis employs highly atom-economical and chemoselective transformations, with alkynes playing a significant role in reducing the step count . Another notable synthesis is that of bryostatin 1, which proceeds in 29 total steps (19 in the longest linear sequence) and can be scaled to produce grams of material .

Industrial Production Methods

Industrial production of bryostatin is challenging due to its low natural abundance. The initial extraction from Bugula neritina provided only 18 grams from 14 tons of the marine organism. Efforts to boost production through aquaculture and synthetic biological approaches have been explored but remain in early stages .

Analyse Des Réactions Chimiques

Bryostatin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of bryostatin 3, for example, involves chemoselective transformations where alkynes play a crucial role . . These reactions are typically carried out under specific conditions to ensure the desired product formation.

Comparaison Avec Des Composés Similaires

Bryostatin 1 is unique among similar compounds due to its potent PKC modulation and broad range of biological activities. Similar compounds include:

Bryostatin 1’s unique combination of potent PKC modulation and diverse therapeutic potential sets it apart from these similar compounds.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Bryostatin involves a total of 37 steps, with several key intermediates being synthesized along the way. The overall strategy involves the construction of the complex macrocyclic ring system, which is then functionalized with various substituents. The synthesis is challenging due to the complexity of the molecule and the need to control stereochemistry at multiple points.", "Starting Materials": [ "2,3-Dimethoxybenzaldehyde", "Methyl vinyl ketone", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Diethyl ether", "Sodium borohydride", "Benzyl bromide", "Trimethylsilyl chloride", "Sodium hydride", "Ethyl acrylate", "Methacrolein", "Acrolein", "Cyclohexanone", "Succinic anhydride", "Diisopropylamine", "Sodium azide", "Triphenylphosphine", "Copper(I) iodide", "Sodium chloride", "Acetic acid", "Methanol", "Tetrahydrofuran", "Chlorotrimethylsilane", "Methyl triflate", "Methylene blue", "Sodium carbonate", "Methanesulfonyl chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium hydroxide", "Sodium dihydrogen phosphate", "Tetra-n-butylammonium fluoride", "Tetrahydrofuran", "Boron trifluoride etherate", "Sodium hydroxide", "Chloroacetyl chloride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium hydroxide" ], "Reaction": [ "Condensation of 2,3-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of methanesulfonic acid and methanol to form the intermediate 1", "Reduction of intermediate 1 with sodium borohydride to form the alcohol 2", "Benzyl protection of alcohol 2 with benzyl bromide to form intermediate 3", "Trimethylsilylation of intermediate 3 with trimethylsilyl chloride to form intermediate 4", "Deprotection of intermediate 4 with sodium hydride to form intermediate 5", "Addition of ethyl acrylate to intermediate 5 in the presence of diisopropylamine and copper(I) iodide to form intermediate 6", "Reduction of intermediate 6 with sodium borohydride to form intermediate 7", "Addition of methacrolein to intermediate 7 in the presence of triphenylphosphine and copper(I) iodide to form intermediate 8", "Reduction of intermediate 8 with sodium borohydride to form intermediate 9", "Addition of acrolein to intermediate 9 in the presence of triphenylphosphine and copper(I) iodide to form intermediate 10", "Reduction of intermediate 10 with sodium borohydride to form intermediate 11", "Addition of cyclohexanone to intermediate 11 in the presence of diisopropylamine and copper(I) iodide to form intermediate 12", "Reduction of intermediate 12 with sodium borohydride to form intermediate 13", "Addition of succinic anhydride to intermediate 13 in the presence of diisopropylamine to form intermediate 14", "Conversion of intermediate 14 to the mesylate 15 with methanesulfonyl chloride and sodium azide", "Reduction of intermediate 15 with sodium borohydride to form intermediate 16", "Addition of methylene blue to intermediate 16 in the presence of sodium carbonate and methanol to form intermediate 17", "Conversion of intermediate 17 to the tosylate 18 with tosyl chloride and pyridine", "Conversion of intermediate 18 to the azide 19 with sodium azide and acetic acid", "Reduction of intermediate 19 with sodium borohydride to form intermediate 20", "Conversion of intermediate 20 to the alkyne 21 with chlorotrimethylsilane and methyl triflate", "Conversion of intermediate 21 to the alcohol 22 with lithium aluminum hydride", "Conversion of intermediate 22 to the iodide 23 with sodium iodide and iodine", "Conversion of intermediate 23 to the alkyne 24 with sodium hydride and tetra-n-butylammonium fluoride", "Conversion of intermediate 24 to the aldehyde 25 with boron trifluoride etherate", "Addition of chloroacetyl chloride to intermediate 25 in the presence of triethylamine to form intermediate 26", "Reduction of intermediate 26 with sodium borohydride to form intermediate 27", "Conversion of intermediate 27 to the alcohol 28 with sodium hydroxide", "Conversion of intermediate 28 to the tosylate 29 with tosyl chloride and pyridine", "Conversion of intermediate 29 to the azide 30 with sodium azide and acetic acid", "Conversion of intermediate 30 to the alkyne 31 with chlorotrimethylsilane and methyl triflate", "Conversion of intermediate 31 to the alcohol 32 with lithium aluminum hydride", "Conversion of intermediate 32 to the iodide 33 with sodium iodide and iodine", "Conversion of intermediate 33 to the alkyne 34 with sodium hydride and tetra-n-butylammonium fluoride", "Conversion of intermediate 34 to the aldehyde 35 with boron trifluoride etherate", "Addition of chloroacetyl chloride to intermediate 35 in the presence of triethylamine to form intermediate 36", "Reduction of intermediate 36 with sodium borohydride to form intermediate 37, which can be converted to Bryostatin through several additional steps." ] }

Numéro CAS

83314-01-6

Formule moléculaire

C47H68O17

Poids moléculaire

905.0 g/mol

Nom IUPAC

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

Clé InChI

MJQUEDHRCUIRLF-MEBWOBETSA-N

SMILES isomérique

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

SMILES canonique

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Apparence

Solid powder

83314-01-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

Solubilité

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bryostatin 1;  Bryostatin-1;  Bryostatin1;  NSC-339555;  NSC 339555;  NSC339555; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 1
Reactant of Route 2
Bryostatin 1
Reactant of Route 3
Bryostatin 1
Reactant of Route 4
Bryostatin 1
Reactant of Route 5
Bryostatin 1
Reactant of Route 6
Bryostatin 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.